1-(2-Chloroethyl)-4-fluorobenzene
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its physical appearance.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, and reactivity.Scientific Research Applications
Organometallic Chemistry and Catalysis
1-(2-Chloroethyl)-4-fluorobenzene and its derivatives demonstrate significant potential in the field of organometallic chemistry. These compounds are recognized for their role as solvents or ligands in transition-metal-based catalysis. The fluorine substituents influence the electronic characteristics of the benzene ring, making these compounds suitable for reactions involving metal centers. They exhibit weak binding to metals, making them effective as non-coordinating solvents or easily displaced ligands. This property is particularly valuable in the formation of well-defined complexes, where the strength of binding can be adjusted by varying the degree of fluorination or substitution patterns. Furthermore, these compounds participate in C-H and C-F bond activation reactions, highlighting their versatility in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Spectroscopic Applications
In spectroscopy, 1-(2-Chloroethyl)-4-fluorobenzene derivatives are valuable for their distinctive spectral properties. The infrared (IR) and Raman spectra of these compounds, such as 1-(chloromethyl)-4-fluorobenzene, have been thoroughly studied. These studies provide insights into the molecular structure and dynamics, exploring aspects like symmetry and molecular interactions. The interpretation of spectral data contributes to a deeper understanding of the molecular properties and potential applications of these compounds in various scientific fields (Seth-Paul & Shino, 1975).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
For a specific compound, these analyses would require access to scientific literature and databases, laboratory testing, or computational modeling. If you have a different compound or a more specific question about this process, feel free to ask!
properties
IUPAC Name |
1-(2-chloroethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUURRVXQCVXCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186846 | |
Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-4-fluorobenzene | |
CAS RN |
332-43-4 | |
Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chloroethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloroethyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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